molecular formula C25H24Cl2N2O3 B12573466 N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-2-hydroxybenzamide CAS No. 296267-26-0

N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-2-hydroxybenzamide

Cat. No.: B12573466
CAS No.: 296267-26-0
M. Wt: 471.4 g/mol
InChI Key: MNMZNLZMEKKUKS-UHFFFAOYSA-N
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Description

N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-2-hydroxybenzamide is a chemical compound with the CAS Registry Number 293764-41-7 and a molecular formula of C27H28Cl2N2O3 . It is offered as a high-purity reagent for research and development purposes. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle this material with care, following safe laboratory practices. It is recommended to handle the compound in a well-ventilated area and to wear suitable protective clothing to avoid contact with skin and eyes. To maintain stability, the product should be stored in a tightly closed container in a dry, cool, and well-ventilated place . While the specific research applications and mechanism of action for this particular compound are areas for ongoing investigation, its structural features are of interest in various chemical and pharmaceutical research fields.

Properties

CAS No.

296267-26-0

Molecular Formula

C25H24Cl2N2O3

Molecular Weight

471.4 g/mol

IUPAC Name

N-[1-(2,4-dichlorophenyl)-2-(2,6-dimethylanilino)-2-oxoethyl]-N-ethyl-2-hydroxybenzamide

InChI

InChI=1S/C25H24Cl2N2O3/c1-4-29(25(32)19-10-5-6-11-21(19)30)23(18-13-12-17(26)14-20(18)27)24(31)28-22-15(2)8-7-9-16(22)3/h5-14,23,30H,4H2,1-3H3,(H,28,31)

InChI Key

MNMZNLZMEKKUKS-UHFFFAOYSA-N

Canonical SMILES

CCN(C(C1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=CC=C2C)C)C(=O)C3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

Amide Bond Formation

  • The amide bond is typically formed by coupling a 2-hydroxybenzoyl chloride or activated ester derivative with an amine intermediate containing the 1-(2,4-dichlorophenyl)-2-oxoethyl and 2,6-dimethylphenylamino groups.
  • Common coupling reagents include carbodiimides (e.g., EDC, DCC) or acid chlorides prepared from the corresponding acids.
  • The reaction is carried out in inert solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide under controlled temperature to avoid side reactions.

Introduction of the 2,4-Dichlorophenyl Keto Group

  • The 2,4-dichlorophenyl group is introduced via acylation of the amine intermediate with 2,4-dichlorophenylacetyl chloride or related activated derivatives.
  • Alternatively, a Mannich-type reaction or nucleophilic substitution on a suitable precursor can be employed.
  • The keto group adjacent to the amine is formed by oxidation or by using a keto acid derivative as a starting material.

Incorporation of the 2,6-Dimethylphenylamino Group

  • The 2,6-dimethylphenylamino substituent is introduced by reacting the intermediate with 2,6-dimethylaniline or its derivatives.
  • This step may involve nucleophilic substitution or reductive amination depending on the precursor functionalities.
  • Protection of other reactive groups may be necessary to ensure selectivity.

N-Ethylation of the Amide Nitrogen

  • The N-ethyl group is introduced by alkylation of the amide nitrogen using ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base such as potassium carbonate or triethylamine .
  • Alternatively, the amine precursor can be synthesized with the ethyl group already incorporated.

Representative Synthetic Route (Summary Table)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Amide bond formation 2-hydroxybenzoyl chloride + amine intermediate, base, inert solvent Formation of hydroxybenzamide core
2 Acylation 2,4-dichlorophenylacetyl chloride, base Introduction of 2,4-dichlorophenyl keto group
3 Amination 2,6-dimethylaniline, solvent, heat Attachment of 2,6-dimethylphenylamino group
4 N-ethylation Ethyl halide, base, solvent N-ethyl substitution on amide nitrogen
5 Purification Chromatography, recrystallization Isolation of pure target compound

Experimental Conditions and Optimization

  • Solvents: Common solvents include dichloromethane, dimethylformamide, tetrahydrofuran, and water for different steps.
  • Temperature: Reactions are typically conducted at 0°C to reflux temperatures (25–100°C) depending on the step.
  • Bases: Use of organic bases (triethylamine, pyridine) or inorganic bases (potassium carbonate) to neutralize acids formed during coupling or alkylation.
  • Reaction Time: Varies from several hours to days ; for example, crystallization of intermediates may require extended periods under controlled temperature.
  • Atmosphere: Some steps require inert atmosphere (argon or nitrogen) to prevent oxidation or moisture interference.

Research Findings and Crystallographic Data

  • Crystallographic studies of related compounds with 2,4-dichlorophenyl and 2,6-dimethylphenyl substituents confirm the distorted octahedral coordination in metal complexes and the hydrogen bonding interactions involving hydroxy and amide groups, which are relevant for understanding the compound’s stability and reactivity during synthesis.
  • The bond lengths and angles in the amide and keto groups are consistent with expected values, supporting the proposed synthetic intermediates and final product structure.

Notes on Purity and Characterization

  • Purity is typically confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis .
  • Crystallization and chromatographic techniques are used to isolate the compound in high purity.
  • Impurities related to incomplete reactions or side products are minimized by optimizing reagent ratios and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-2-hydroxybenzamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its therapeutic potential in treating various diseases due to its unique structural features. The presence of the dichlorophenyl and dimethylphenyl groups enhances its biological activity.

  • Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been shown to induce apoptosis in tumor cells through the modulation of specific signaling pathways, making it a candidate for further development as an anticancer agent .
  • Antimicrobial Activity : Studies have reported that N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-2-hydroxybenzamide demonstrates significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Biological Research

The compound's interaction with biological systems has been a focal point for researchers. Its ability to bind to specific receptors or enzymes allows for the exploration of new therapeutic targets.

  • Enzyme Inhibition : It has been studied as a potential inhibitor of certain enzymes involved in disease processes, such as tyrosinase and cyclooxygenase. Inhibition of these enzymes can lead to therapeutic benefits in conditions like hyperpigmentation and inflammation .

Industrial Applications

Beyond medicinal uses, this compound is relevant in industrial chemistry for synthesizing novel materials and chemicals.

  • Synthesis of New Compounds : The unique functional groups present in this compound allow it to serve as a building block for synthesizing other complex molecules. Researchers have utilized this compound in the development of advanced materials with specific properties tailored for applications in pharmaceuticals and polymers .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited potent cytotoxicity against breast cancer cell lines (MCF-7). The compound was shown to induce apoptosis via the intrinsic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth at concentrations lower than standard antibiotics, suggesting its potential as an alternative treatment for bacterial infections .

Summary of Applications

Application AreaSpecific UsesEvidence/Case Studies
Medicinal ChemistryAnticancer agent; antimicrobialInduces apoptosis in cancer cells; inhibits bacteria
Biological ResearchEnzyme inhibitorsTargeting tyrosinase and cyclooxygenase
Industrial ApplicationsBuilding block for new compoundsDevelopment of advanced materials

Mechanism of Action

The mechanism of action of N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The compound shares key structural motifs with several benzamide and carboxamide derivatives (Table 1). For example:

  • 2-Chloro-N-(2,6-Dichlorophenyl)Ethanamine (N26DCP2CBA) : Both compounds exhibit a trans conformation in the amide group (N–H and C=O bonds), a feature critical for stabilizing intermolecular hydrogen bonds. However, the target compound incorporates additional substituents (2-hydroxybenzamide, ethyl group) that enhance steric bulk and electronic diversity .
  • DM-11 (1-(2,4-Dichlorobenzyl)-N-((4,6-Dimethyl-2-Oxo-1,2-Dihydropyridin-3-yl)Methyl)-2,4-Dimethyl-1H-Pyrrole-3-Carboxamide): While DM-11 shares a carboxamide backbone, its pyridinone and pyrrole rings differ significantly from the target compound’s benzamide core. This structural divergence likely influences solubility and target selectivity .

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Amide Conformation
Target Compound Benzamide 2,4-Dichlorophenyl, 2,6-dimethylphenylamino, N-ethyl, 2-hydroxybenzamide Trans
N26DCP2CBA Benzamide 2,6-Dichlorophenyl, chloroethylamine Trans
DM-11 Pyrrole-carboxamide 2,4-Dichlorobenzyl, 4,6-dimethylpyridinone, 2,4-dimethylpyrrole Not reported
Physicochemical Properties
  • Lipophilicity : The 2,4-dichlorophenyl and 2,6-dimethylphenyl groups in the target compound increase hydrophobicity compared to N26DCP2CBA, which lacks aromatic methyl substituents. This may enhance membrane permeability but reduce aqueous solubility.
Pharmacokinetic Considerations
  • Metabolic Stability : The N-ethyl group in the target compound could reduce oxidative metabolism compared to N26DCP2CBA, which lacks alkyl substituents.
  • Bioavailability : The hydroxyl group may improve solubility relative to fully halogenated analogs, but steric hindrance from the dimethylphenyl group could limit absorption.

Biological Activity

N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-2-hydroxybenzamide, with the CAS number 296267-26-0, is a complex organic compound notable for its potential biological activities. The compound features a unique structure that includes various functional groups such as dichlorophenyl and dimethylphenyl moieties, which contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC25H24Cl2N2O3
Molecular Weight471.4 g/mol
IUPAC NameN-[1-(2,4-dichlorophenyl)-2-(2,6-dimethylanilino)-2-oxoethyl]-N-ethyl-2-hydroxybenzamide
InChIInChI=1S/C25H24Cl2N2O3/c1-4-29(25(32)19-10-5-6-11-21(19)30)23(18-13-12-17(26)14-20(18)27)24(31)28-22-15(2)8-7-9-16(22)3/h5-14,23,30H,4H2,1-3H3,(H,28,31)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may modulate the activity of certain enzymes or receptors, leading to various therapeutic effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways.

Antifungal and Antimicrobial Properties

Research has shown that derivatives of similar structures exhibit antifungal activity against various pathogenic fungi. The substitution of different functional groups can enhance or diminish this activity. For example, compounds with secondary or tertiary amino groups have been reported to maintain antifungal efficacy against plant pathogenic fungi .

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of related compounds and found that certain derivatives significantly inhibited bacterial growth by disrupting cell membrane integrity .
    • Example : Py11 derivative showed significant anti-inflammatory effects by inhibiting nitric oxide production in response to endotoxins.
  • Cancer Research : Investigations into benzamide derivatives have indicated potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines .

Comparative Analysis with Similar Compounds

The compound's structural similarities with other benzamide derivatives suggest it could possess comparable biological activities. For instance:

Compound NameBiological Activity
VitexinAnticancer properties
1-Boc-4-APIntermediate in analgesic synthesis

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that require careful control of reaction conditions to optimize yield and purity.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the compound's activity. This includes:

  • Detailed pharmacokinetic studies.
  • Exploration of structure–activity relationships (SAR).
  • Clinical trials to assess efficacy and safety in therapeutic applications.

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